2,5-diethylpiperazine-1-carbodithioic acid;piperazine
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Overview
Description
2,5-diethylpiperazine-1-carbodithioic acid; piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with diethyl groups and a carbodithioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethylpiperazine-1-carbodithioic acid; piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products.
Chemical Reactions Analysis
Types of Reactions
2,5-diethylpiperazine-1-carbodithioic acid; piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
2,5-diethylpiperazine-1-carbodithioic acid; piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-diethylpiperazine-1-carbodithioic acid; piperazine involves its interaction with molecular targets such as enzymes and DNA. The dithiocarbamate moiety can chelate metal ions, which can inhibit enzyme activity or interfere with DNA replication . The compound’s ability to form stable complexes with metals also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Piperazine-1-carbodithioic acid: Similar in structure but lacks the diethyl substitution.
Piperazine-1,4-dicarbodithioic acid: Contains two carbodithioic acid moieties instead of one.
Uniqueness
2,5-diethylpiperazine-1-carbodithioic acid; piperazine is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its ability to interact with molecular targets and form complexes with metals.
Properties
CAS No. |
6963-34-4 |
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Molecular Formula |
C13H28N4S2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,5-diethylpiperazine-1-carbodithioic acid;piperazine |
InChI |
InChI=1S/C9H18N2S2.C4H10N2/c1-3-7-6-11(9(12)13)8(4-2)5-10-7;1-2-6-4-3-5-1/h7-8,10H,3-6H2,1-2H3,(H,12,13);5-6H,1-4H2 |
InChI Key |
GORHBDNLWIETKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(CN1C(=S)S)CC.C1CNCCN1 |
Origin of Product |
United States |
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